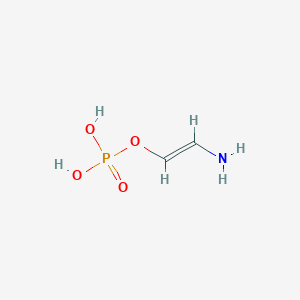

2-Amino-vinyl-phosphate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C2H6NO4P |

|---|---|

Molekulargewicht |

139.05 g/mol |

IUPAC-Name |

[(E)-2-aminoethenyl] dihydrogen phosphate |

InChI |

InChI=1S/C2H6NO4P/c3-1-2-7-8(4,5)6/h1-2H,3H2,(H2,4,5,6)/b2-1+ |

InChI-Schlüssel |

KYMLMTPYCDIFEC-OWOJBTEDSA-N |

Isomerische SMILES |

C(=C/OP(=O)(O)O)\N |

Kanonische SMILES |

C(=COP(=O)(O)O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2-Amino-vinyl-phosphate and its Derivatives

The direct condensation of vinylphosphonic acid with amino reagents to form this compound is not a widely documented synthetic strategy in the reviewed scientific literature. Alternative pathways, often involving activated vinylphosphonates or other precursors, are more commonly employed for the synthesis of aminovinylphosphonate derivatives. For instance, methods such as the nucleophilic displacement of leaving groups on substituted vinylphosphonates by amines have been explored. researchgate.net Similarly, the deamination of 1-aminoalkylphosphonic acids can lead to the formation of vinylphosphonic acid derivatives as elimination products, representing a reverse approach. semanticscholar.orgmdpi.com

A predominant and versatile method for synthesizing derivatives of this compound involves the use of phosphorus ylides, particularly through the generation and subsequent reaction of 2-aminovinylphosphonium salts. These salts are key building blocks in both intramolecular and intermolecular Wittig reactions. semanticscholar.orgmdpi.com

2-Aminovinylphosphonium salts can be prepared through several synthetic routes. One common method is the reaction of (formylmethyl)triphenylphosphonium chloride with various primary or secondary amines. This reaction typically results in the formation of the enamine tautomer of the 2-aminovinylphosphonium salt, often in the E-configuration. semanticscholar.org

Another significant route involves the nucleophilic addition of amines to 2-propynyltriphenylphosphonium bromide. The nature of the amine substituent influences whether the resulting product exists in the enamine or imine form. semanticscholar.org Spectroscopic and X-ray data confirm that the products generally favor the enamine tautomeric form, with significant contribution from a β-iminium ylide resonance structure. universite-paris-saclay.fr These phosphonium (B103445) salts are stable precursors that can be deprotonated with a base to generate a reactive phosphorus ylide intermediate, which is central to the Wittig reactions discussed below. semanticscholar.orgwikipedia.org

The transformation of vinylphosphonium salts into corresponding phosphorus ylides, followed by an intramolecular Wittig reaction, serves as a general and powerful method for the synthesis of various carbocyclic and heterocyclic systems. researchgate.netsemanticscholar.orgmdpi.com This process typically involves the reaction of a vinylphosphonium salt with a nucleophile that also contains a carbonyl group. The initial nucleophilic addition generates a phosphorus ylide, which then undergoes a subsequent intramolecular Wittig reaction, leading to ring closure. semanticscholar.org

A key application of this methodology is the synthesis of quinoline (B57606) derivatives. 2-(2-Acylphenylamino)vinylphosphonium salts, when treated with a base like sodium hydride, undergo an intramolecular Wittig reaction to yield quinolines in moderate to good yields. semanticscholar.org This strategy demonstrates the utility of 2-aminovinylphosphonium salts as precursors for complex heterocyclic frameworks. semanticscholar.org

Table 1: Synthesis of Heterocyclic Systems via Intramolecular Wittig Reactions

| Starting Material | Base | Product | Yield (%) |

| 2-(2-Acylphenylamino)vinylphosphonium salt | Sodium Hydride (NaH) | Quinolines | 41–64% |

This table summarizes the findings from the intramolecular Wittig reaction of 2-(2-acylphenylamino)vinylphosphonium salts to produce quinoline derivatives, as reported in the literature. semanticscholar.org

Deprotonated 2-aminovinylphosphonium salts can also participate in intermolecular Wittig reactions. When reacted with various aldehydes or ketones, these ylides serve as effective reagents for the formation of new carbon-carbon double bonds, leading to the synthesis of allylamines. semanticscholar.org The Wittig reaction, in its general form, involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide, a highly reliable and widely applicable transformation in organic synthesis.

The intermolecular reaction of 2-aminovinylphosphonium salts provides a direct route to functionalized allylamines, which are important structural motifs in many biologically active molecules and synthetic intermediates. semanticscholar.org

Table 2: Synthesis of Allylamines via Intermolecular Wittig Reactions

| Reactant 1 | Reactant 2 | Product Type |

| Deprotonated 2-Aminovinylphosphonium Salt | Aldehydes | Allylamines |

| Deprotonated 2-Aminovinylphosphonium Salt | Ketones | Allylamines |

This table illustrates the reactants involved in the intermolecular Wittig reaction for the synthesis of allylamines. semanticscholar.org

Organocatalytic Strategies

Thiourea-Catalyzed Conjugate Additions to Vinyl Phosphonates

Thiourea (B124793) and its derivatives have emerged as effective organocatalysts for various organic transformations, including the conjugate addition of nucleophiles to α,β-unsaturated systems. rsc.orgrsc.org This is attributed to their ability to act as hydrogen-bond donors, activating the electrophile. libretexts.orgscilit.com In the context of vinyl phosphonates, thiourea catalysts facilitate the addition of amines to the α,β-unsaturated phosphonate (B1237965) framework, yielding β-aminophosphonates. rsc.orgrsc.org

The proposed mechanism involves the formation of a hydrogen-bonded complex between the thiourea catalyst and the phosphoryl oxygen of the vinyl phosphonate. rsc.org This interaction polarizes the alkene, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack by an amine. rsc.org The subsequent addition of the amine to the β-carbon leads to a zwitterionic intermediate, which is stabilized by the catalyst through hydrogen bonding. A proton exchange then furnishes the β-aminophosphonate product and regenerates the catalyst. rsc.org

This methodology offers a straightforward and atom-economical route to β-aminophosphonates, with studies demonstrating high yields (up to 99%) for a range of amines and vinyl phosphonates. rsc.orgrsc.org A notable advantage of this method is the potential for catalyst recovery and reuse, particularly in larger-scale syntheses. rsc.org

Bifunctional thiourea catalysts, which incorporate a basic moiety such as a tertiary amine, have also been successfully employed in asymmetric Michael additions of various nucleophiles, including phosphites and ketones, to nitroalkenes. rsc.orgacs.orgnih.govd-nb.info In these systems, the thiourea group activates the electrophile (nitroalkene) via double hydrogen bonding, while the basic site deprotonates the nucleophile. libretexts.orgd-nb.infobeilstein-journals.org This dual activation model has been supported by mechanistic studies and computational calculations. libretexts.orgbeilstein-journals.org While this specific application to vinyl phosphonates is an area for further exploration, the principles of bifunctional thiourea catalysis offer a promising avenue for enantioselective syntheses of chiral phosphonates.

Transition Metal-Mediated Syntheses

Regiodivergent Ring-Opening Cross-Coupling of Vinyl Aziridines with Phosphorus Nucleophiles

The catalytic ring-opening of vinyl aziridines with phosphorus nucleophiles presents a versatile method for synthesizing phosphorus-containing amino compounds. ibs.re.kracs.orgacs.org This strategy allows for a regiodivergent approach, yielding either linear (SN2′) or branched (SN2) products depending on the reaction conditions and the nature of the catalyst and nucleophile. ibs.re.kracs.orgacs.org

In one pathway, the use of copper or silver catalysts can promote an SN2′-type ring-opening reaction. ibs.re.kr For instance, with diphenylphosphine (B32561) oxide as the nucleophile and copper(II) acetate (B1210297) as the catalyst in toluene, the linear δ-amino alkylphosphorus product is formed. ibs.re.kr Mechanistic studies suggest the involvement of a P-centered radical, which enables the SN2′ reaction to proceed at room temperature. ibs.re.kracs.orgresearchgate.net The scope of this reaction includes various substituted diphenylphosphine oxides and H-phosphites, with the latter often requiring an additive like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to enhance reactivity. ibs.re.kr

Alternatively, by modifying the reaction conditions, a switch to an SN2 pathway can be achieved, leading to branched products. ibs.re.kracs.org For example, under an oxygen atmosphere at elevated temperatures, silver catalysts can facilitate the aerobic oxidation of phosphonyl reactants to generate phosphate (B84403) anions in situ. ibs.re.kracs.org These phosphate anions then act as nucleophiles, attacking the more substituted carbon of the vinyl aziridine (B145994) in an SN2 fashion to afford the branched phosphorus-containing amine. ibs.re.kracs.org This divergent methodology provides a powerful tool for the stereospecific synthesis of a variety of phosphorus-containing amino acid derivatives. ibs.re.kracs.org

Table 1: Regiodivergent Ring-Opening of Vinyl Aziridines with Phosphorus Nucleophiles

| Catalyst | Nucleophile | Product Type | Key Conditions |

|---|---|---|---|

| Cu(OAc)₂ | Diphenylphosphine oxide | Linear (SN2′) | Toluene, room temperature |

Palladium-Catalyzed Alkylation of Triphenylphosphine (B44618) with Vinyl Triflates

The synthesis of vinylphosphonium salts, which are valuable intermediates in organic synthesis, can be efficiently achieved through the palladium-catalyzed alkylation of triphenylphosphine with vinyl triflates. beilstein-journals.orgnih.gov While vinyl halides are generally less reactive alkylating agents, the use of readily available vinyl triflates in the presence of a palladium catalyst provides a highly stereoselective route to vinylphosphonium salts in good yields (62-89%). beilstein-journals.orgnih.govbeilstein-journals.org

The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) with a catalytic amount of a Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0) ((Ph₃P)₄Pd). beilstein-journals.orgnih.govbeilstein-journals.org The proposed mechanism involves the oxidative addition of the vinyl triflate to the Pd(0) catalyst to form a Pd(II) complex. beilstein-journals.orgnih.gov This is followed by reductive elimination, where an added phosphine displaces the triflate and forms the vinylphosphonium salt, regenerating the Pd(0) catalyst to complete the catalytic cycle. beilstein-journals.orgnih.gov This method is noted for its high stereospecificity, preserving the configuration of the vinyl triflate in the resulting phosphonium salt. google.com

Enantioselective and Stereoselective Syntheses of Vinyl Phosphonates

Horner-Wadsworth-Emmons Olefination of α-Amino Aldehydes

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereocontrolled synthesis of alkenes. researchgate.netalfa-chemistry.comconicet.gov.ar It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. alfa-chemistry.comharvard.edu This reaction is particularly valuable for the enantioselective synthesis of γ-amino vinyl phosphonates, utilizing chiral α-amino aldehydes as starting materials. acs.orgnih.gov

A significant challenge in the HWE olefination of α-amino aldehydes is the potential for racemization at the α-carbon under the basic conditions required for the reaction. acs.orgnih.gov However, careful selection of the nitrogen protecting group on the α-amino aldehyde can mitigate this issue. For instance, the use of a trityl protecting group has been shown to prevent racemization during the HWE reaction with phosphonates like tetraethyl methylenediphosphonate. acs.orgnih.gov

The general procedure involves the oxidation of a protected α-amino alcohol to the corresponding aldehyde, which is then subjected to the HWE reaction without isolation to minimize epimerization. acs.orgnih.gov The choice of base and reaction conditions can influence the stereochemical outcome of the olefination, often favoring the formation of the (E)-isomer. alfa-chemistry.com This methodology has been successfully applied to the synthesis of various peptidyl phenyl vinyl phosphonates. acs.org

While the HWE reaction with stabilized phosphonates typically yields (E)-alkenes, modifications such as the Still-Gennari olefination can be employed to favor the formation of (Z)-alkenes. beilstein-journals.org The versatility of the HWE reaction and its variants makes it a cornerstone in the synthesis of structurally diverse and stereochemically defined vinyl phosphonates. gla.ac.ukrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Ph₃P)₄Pd |

| 1,8-diazabicyclo[5.4.0]undec-7-ene |

| Copper(II) acetate |

| Diphenylphosphine oxide |

| Tetrahydrofuran |

| Tetrakis(triphenylphosphine)palladium(0) |

| Tetraethyl methylenediphosphonate |

| Thiourea |

| Toluene |

| Triphenylphosphine |

| Vinyl aziridine |

| Vinyl phosphonate |

| Vinyl triflate |

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound and its derivatives relies on the strategic use of key precursor molecules and the management of reactive intermediates. Among the most important building blocks are vinylphosphonium salts and vinyl aziridines, which offer versatile pathways to the target compound.

Vinylphosphonium Salts and their Reactivity Profiles

Vinylphosphonium salts are crucial precursors in the synthesis of various organic compounds, including those related to this compound. nih.govdoaj.org Their preparation and subsequent reactions are well-documented, providing a foundation for constructing the vinylphosphate backbone.

A significant breakthrough in the application of vinylphosphonium salts was the discovery that they can be converted to phosphorus ylides. nih.govbeilstein-journals.org This transformation occurs through the addition of a nucleophile to the β-carbon atom of the vinyl group. beilstein-journals.org The resulting phosphorus ylide can then undergo an intramolecular Wittig reaction, a powerful method for forming carbo- and heterocyclic ring systems. nih.govbeilstein-journals.org

Several methods exist for the synthesis of vinylphosphonium salts. nih.govbeilstein-journals.org One common approach is the alkylation of phosphines with alkyl halides. nih.gov For instance, vinylphosphines can be quaternized with alkyl halides to yield vinylphosphonium salts. beilstein-journals.org Another method involves the alkylation of triphenylphosphine with vinyl triflates, catalyzed by a palladium complex, which proceeds with high yield and stereoselectivity. beilstein-journals.org The Peterson olefination of α-trimethylsilylphosphonium ylides with aldehydes also provides a route to vinylphosphonium salts, often with a preference for the E-isomer. nih.govbeilstein-journals.org

The reactivity of vinylphosphonium salts is central to their utility. The addition of nucleophiles containing a carbonyl group, for example, generates a phosphorus ylide that can subsequently engage in an intramolecular Wittig reaction to close a ring. nih.govbeilstein-journals.org This strategy has been widely applied in the synthesis of complex molecules. nih.gov

2-(N-Acylamino)vinylphosphonium salts are particularly relevant as precursors. These can be synthesized by the imidoylation of β-carbonyl phosphorus ylides with imidoyl halides. nih.govbeilstein-journals.org These salts are typically stable, crystalline compounds obtained in good yields. nih.govbeilstein-journals.org A recent method for synthesizing 2-aminovinylphosphonium salts involves the reaction of (formylmethyl)triphenylphosphonium chloride with aromatic amines, leading to a stable enamine form. beilstein-journals.org

Table 1: Synthesis of Vinylphosphonium Salts from α-Silyl Ylides and Aldehydes. beilstein-journals.org This table is interactive. You can sort and filter the data by clicking on the column headers.

| Aldehyde | Product | Yield (%) | Isomer Ratio (E:Z) |

|---|---|---|---|

| Benzaldehyde | Tributyl(styryl)phosphonium iodide | 85 | 95:5 |

| 4-Methoxybenzaldehyde | [2-(4-Methoxyphenyl)vinyl]tributylphosphonium iodide | 82 | 96:4 |

| 4-Nitrobenzaldehyde | [2-(4-Nitrophenyl)vinyl]tributylphosphonium iodide | 78 | 94:6 |

Vinyl Aziridines as Building Blocks for Phosphorus-Containing Amino Acid Derivatives

Vinyl aziridines are versatile intermediates in the synthesis of phosphorus-containing amino acid derivatives. acs.orgibs.re.krnih.gov Their strained three-membered ring and adjacent vinyl group provide multiple reactive sites for nucleophilic attack. acs.org

A key synthetic strategy involves the regiodivergent ring-opening of vinyl aziridines with phosphorus nucleophiles. acs.orgibs.re.krnih.gov This approach allows for the selective formation of either linear or branched products. acs.orgibs.re.kr For instance, the generation of phosphorus-centered radicals can lead to an S_N2′-type ring-opening reaction, affording δ-amino alkylphosphorus products. acs.orgnih.gov This reaction is often catalyzed by copper or silver compounds. ibs.re.kr

Alternatively, the in situ generation of phosphate anions through the silver-catalyzed aerobic oxidation of phosphonyl reactants can undergo an S_N2 reaction with the vinyl aziridine. acs.orgnih.gov This results in the formation of branched phosphorus-containing amine products. acs.orgnih.gov This divergent methodology is a powerful tool for the stereospecific synthesis of phosphorus-containing amino acid derivatives. acs.orgibs.re.krnih.gov

The synthesis of N-diphenylphosphinyl vinyl aziridines has been achieved through the reaction of N-diphenylphosphinyl imines with α-bromoallyllithium in the presence of zinc chloride. d-nb.info These aziridines can then undergo ring-opening reactions with various nucleophiles. d-nb.info

The utility of this methodology has been demonstrated in the stereospecific synthesis of chiral phosphorus-containing amino acid derivatives. ibs.re.kr Chiral trans-vinyl aziridine esters can be converted to phosphate-containing chiral amino acid products with high stereoisomeric purity. ibs.re.kr

Table 2: Regiodivergent Ring-Opening of Vinyl Aziridines with Phosphorus Nucleophiles. ibs.re.kr This table is interactive. You can sort and filter the data by clicking on the column headers.

| Catalyst | Reaction Type | Product Type | Key Feature |

|---|---|---|---|

| Copper (Cu) or Silver (Ag) | S_N2′ | Linear δ-amino alkylphosphorus | Mediated by P-centered radicals |

Reaction Mechanisms and Reactivity Studies

Mechanistic Elucidation of 2-Amino-vinyl-phosphate Reactions

The reactivity of this compound is governed by the interplay of its three key functional groups: the primary amine, the vinyl group, and the phosphate (B84403) ester. The electronic properties of these groups dictate the compound's susceptibility to various chemical transformations.

Nucleophilic attack is a predominant reaction pathway for compounds containing a vinyl group attached to an electron-withdrawing group, such as a phosphate.

The formation of phosphorus ylides from vinylphosphonium salts via nucleophilic addition is a well-established synthetic method. beilstein-journals.orgnih.gov While this compound is a neutral species, its corresponding phosphonium (B103445) salt, a 2-aminovinylphosphonium salt, serves as an excellent model for understanding this reactivity. The process begins with the addition of a nucleophile to the β-carbon of the vinyl group. nih.gov This attack is facilitated by the electron-withdrawing nature of the positively charged phosphorus atom.

The reaction generates a phosphorus ylide, a versatile intermediate in organic synthesis. beilstein-journals.org This transformation is a cornerstone of the Schweizer reaction, which has been widely applied in the synthesis of various carbo- and heterocyclic systems. beilstein-journals.orgnih.gov The general mechanism involves the attack of a nucleophile on the vinylphosphonium salt, leading to the formation of the ylide. This ylide can then participate in subsequent reactions, most notably the intramolecular Wittig reaction, if the nucleophile also contains a carbonyl group. beilstein-journals.org

General Mechanism for Ylide Formation:

Step 1: A nucleophile attacks the terminal carbon (β-position) of the vinyl group in a 2-aminovinylphosphonium salt.

Step 2: The π-electrons of the C=C double bond shift, resulting in the formation of a new C-nucleophile bond and a carbanion at the α-position.

Step 3: The resulting species is a resonance-stabilized phosphorus ylide, with the negative charge on the carbon atom adjacent to the positively charged phosphorus. orgchemres.org

The stability of the resulting ylide is often enhanced by electron-withdrawing groups attached to the ylidic carbon. orgchemres.org

Vinylphosphonates, including this compound, are effective Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. thieme-connect.deresearchgate.net This reactivity is attributed to the electron-withdrawing phosphonate (B1237965) group, which activates the vinyl system for nucleophilic attack at the β-carbon. thieme-connect.de The addition of nitrogen nucleophiles, known as the aza-Michael reaction, is a particularly relevant pathway. researchgate.net

The reaction between an amine and a vinylphosphonate (B8674324) can proceed without a catalyst, although the use of catalysts or specific solvents like water can accelerate the process. researchgate.net Water is believed to activate the reaction by forming hydrogen bonds with both the phosphonate group and the amine. researchgate.net Organocatalysts, such as thiourea (B124793) derivatives, have also been shown to effectively promote the conjugate addition of amines to vinylphosphonates. rsc.org

Mechanistic studies suggest the reaction proceeds through a zwitterionic intermediate. rsc.org The proposed catalytic cycle for a thiourea-catalyzed reaction involves:

Activation of the vinylphosphonate through hydrogen bonding between the phosphoryl oxygen and the thiourea catalyst.

Nucleophilic attack by the amine on the β-carbon, forming a zwitterionic intermediate that is stabilized by the catalyst.

Proton exchange to yield the final β-aminophosphonate product and regenerate the catalyst. rsc.org

The characterization of these intermediates is often challenging due to their transient nature. However, their existence is supported by kinetic data and computational modeling. The stability of the intermediate adducts can be influenced by the structure of the reactants; for instance, dipyridyl structures have been shown to stabilize intermediate carbanions, allowing them to be trapped by various electrophiles. nsf.gov

Table 1: Examples of Michael-Type Additions to Vinylphosphonates This table is interactive. Column headers can be clicked to sort the data.

| Nucleophile | Michael Acceptor | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Amines | Diethyl vinylphosphonate | Water (solvent) | β-Aminophosphonates | researchgate.net |

| Pyrrolidine | Diethyl vinylphosphonate | Thiourea | β-Aminophosphonate | rsc.org |

| Malononitrile (B47326) | Vinyl phosphonates | Bifunctional halogen bond catalyst | γ-Dinitrile phosphonate | rsc.org |

| Tribromomethyllithium | Ethylidenebisphosponate | Basic conditions | Diphosphorylcyclopropane | thieme-connect.de |

| Grignard reagents | Activated vinylphosphonates | - | Functionalized phosphonates | thieme-connect.de |

Elimination reactions provide another significant pathway for the transformation of this compound and its analogues, leading to the formation of unsaturated systems or fragmentation products.

The deamination of aminoalkylphosphonic acids, which are close structural analogues of this compound, provides critical insight into potential elimination pathways. The reaction of 1-aminoalkylphosphonic acids with nitrous acid (HNO₂), typically generated in situ, does not lead to a single product but rather a mixture of compounds. mdpi.comsemanticscholar.org

Detailed studies have shown that this deamination yields a variety of products, including:

Substitution products: 1-hydroxyalkylphosphonic acids. mdpi.com

Elimination products: Vinylphosphonic acid derivatives. mdpi.com

Rearrangement and substitution products: 2-hydroxyalkylphosphonic acids. mdpi.com

Fragmentation products: Phosphoric acid (H₃PO₄). mdpi.com

The diversity of these products suggests a complex reaction mechanism. Researchers have proposed that the reaction proceeds through highly reactive 1-phosphonoalkylium ions as key intermediates. semanticscholar.orgresearchgate.net The proposed mechanism involves the initial diazotization of the primary amino group by nitrous acid, followed by the loss of dinitrogen (N₂) to form the carbocationic intermediate. semanticscholar.org This intermediate can then be attacked by nucleophiles (like water), lose a proton to form an alkene, or undergo rearrangement. semanticscholar.orgresearchgate.net

Unlike the deamination of 2-aminoalkanoic acids, where α-lactones are proposed intermediates, the formation of analogous cyclic oxaphosphiranes in the deamination of 1-aminoalkylphosphonic acids is considered unlikely based on experimental results. mdpi.comsemanticscholar.org

Table 2: Product Distribution in the Deamination of Selected 1-Aminoalkylphosphonic Acids with HNO₂ This table is interactive. Column headers can be clicked to sort the data.

| Starting Material | Substitution Product (mol%) | Elimination Product (mol%) | Rearrangement Product (mol%) | Reference |

|---|---|---|---|---|

| 1-Aminoethylphosphonic acid | 47 | 48 | 5 | researchgate.net |

| 1-Amino-1-phenylmethylphosphonic acid | 98 | 2 | 0 | researchgate.net |

| 1-Amino-2-methylpropylphosphonic acid | 40 | 20 | 40 | researchgate.net |

The Michael and aza-Michael additions are often reversible under certain conditions. This reverse reaction, known as the retro-Michael or retro-aza-Michael reaction, results in the cleavage of the C-nucleophile bond and regeneration of the Michael acceptor and the nucleophile. rsc.orgraco.cat

The reversibility of the aza-Michael reaction has been clearly demonstrated. raco.caturl.edu For instance, the reaction between 2-vinylpyridine (B74390) and methylamine (B109427) is reversible, a characteristic that becomes particularly important at elevated temperatures. raco.cat The equilibrium can be influenced by factors such as temperature, solvent, and the presence of catalysts. chemrxiv.orgacs.org While some retro-aza-Michael reactions require high temperatures (often >150 °C), others can be promoted by solvents or catalysts at lower temperatures. chemrxiv.org

In the context of phosphonates, it has been observed that the product of a Michael addition between malononitrile and a vinyl phosphonate can decompose back to the starting materials, confirming the occurrence of a retro-Michael reaction. rsc.org Similarly, studies on bioactive natural products containing an α,β-unsaturated ketone masked by an o-aminophenol group have shown that the adduct can undergo a retro-aza-Michael reaction in protic solvents like methanol (B129727) under physiological conditions. researchgate.netnih.gov This process regenerates the reactive α,β-unsaturated system.

This inherent reversibility is a key mechanistic feature, indicating that adducts formed from this compound via Michael-type additions may not be indefinitely stable and could dissociate back to their constituent parts depending on the environmental conditions.

Proton Transfer Dynamics and Catalytic Roles

The catalytic functions and proton transfer mechanisms involving this compound are intrinsically linked to its structure, which features both a phosphate group and an amino-vinyl moiety. Proton transfer is a fundamental process that can dictate the compound's role in catalytic cycles, often by initiating a cascade of electronic rearrangements.

In contexts analogous to pyridoxal (B1214274) phosphate (PLP)-dependent enzymes, the presence of an α-proton in vinylic amino acid structures is critical. Its removal can conjugate the vinyl group with an extended π-system, leading to the formation of a more reactive intermediate. nih.govunl.edu This principle suggests that for this compound, the abstraction of a proton could similarly "unmask" the vinyl group, significantly enhancing its reactivity. nih.govunl.edu This initial deprotonation is a common first step in the mechanisms of many PLP enzymes that act on amino acids. nih.govunl.edu

Theoretical studies on proton transfer dynamics, while not always specific to this exact molecule, provide a framework for understanding these processes. Machine learning-driven molecular dynamics simulations on similar systems reveal that excited-state proton transfer can be an extremely rapid, barrierless process occurring on the femtosecond timescale (~50 fs). chemrxiv.org This rapid transfer is often strongly coupled with significant charge redistribution within the molecule, facilitating tautomerization. chemrxiv.org In protonated water clusters, which serve as models for proton transport, the dynamics involve an equilibrium between shared-proton structures (like a Zundel complex) and contact-pair structures (like an Eigen complex). The interconversion between these states, characterized by distinct oscillatory and diffusion motions, is often the rate-determining step for efficient proton transfer. rsc.org These general principles underscore the potential for rapid and complex proton dynamics in the catalytic activation of this compound.

Hydrogen bonding plays a pivotal role in modulating the reactivity of this compound and related vinyl phosphorus compounds, particularly in catalyzed reactions. The phosphate group is a strong hydrogen bond acceptor, a property that can be exploited to activate the molecule toward nucleophilic attack. rsc.org

A well-documented example is the thiourea-catalyzed conjugate addition of amines to vinyl phosphonates. rsc.org In this mechanism, the thiourea catalyst is proposed to form specific hydrogen bonds with the phosphoryl oxygen of the vinyl phosphonate. This interaction polarizes the molecule, increasing the electrophilicity of the β-carbon of the vinyl group and activating it for conjugate addition by a nucleophilic amine. rsc.org The resulting zwitterionic intermediate is further stabilized by these hydrogen-bonding interactions before a proton exchange yields the final product and regenerates the catalyst. rsc.org

This catalytic strategy highlights a key principle: hydrogen bonding to the phosphate moiety can serve as a powerful method for substrate activation. NMR studies have provided evidence for these catalyst-substrate interactions, noting that the solubility of thiourea catalysts increases significantly in the presence of diethyl vinylphosphonate, which is consistent with the formation of a hydrogen-bonded complex. rsc.org

Furthermore, hydrogen bonding is crucial in other catalytic systems that could be relevant to this compound. In certain photoredox reactions, a weak phosphate base is used as a co-catalyst. It is thought to form a hydrogen-bonded complex with a substrate (such as an N-arylamide), which modulates the substrate's oxidation potential and facilitates a concerted proton-coupled electron transfer (PCET). nih.gov This allows for the selective homolysis of strong N-H bonds. nih.gov This demonstrates how the phosphate group, through hydrogen bonding, can be instrumental in facilitating electron and proton transfer events that are central to catalysis.

The table below summarizes the proposed catalytic cycle for the thiourea-catalyzed conjugate addition, illustrating the critical role of hydrogen bonding.

| Step | Description | Role of Hydrogen Bonding |

| 1 | Catalyst-Substrate Complex Formation | The thiourea catalyst forms hydrogen bonds with the phosphoryl oxygen of the vinyl phosphonate. |

| 2 | Nucleophilic Attack | The H-bonding interaction polarizes the C=C bond, activating the substrate for conjugate addition by an amine. |

| 3 | Intermediate Stabilization | The resulting zwitterionic intermediate is stabilized by H-bonding interactions with the catalyst. |

| 4 | Proton Exchange & Product Release | Proton transfer occurs to form the β-aminophosphonate product, which then dissociates from the catalyst. |

| Table 1: Proposed Catalytic Cycle for Thiourea-Catalyzed Conjugate Addition to Vinyl Phosphonates. rsc.org |

Comparative Reactivity of this compound with Related Vinyl Phosphorus Compounds

The reactivity of this compound is best understood when compared with structurally related vinyl phosphorus compounds. These comparisons reveal how the interplay of the phosphate ester, the vinyl group, and the amino substituent dictates the molecule's chemical behavior.

Versus Vinylphosphonates: Diethyl vinylphosphonate is a well-studied substrate in organocatalyzed conjugate additions. rsc.org Thiourea catalysts effectively activate its vinyl group for attack by amine nucleophiles. rsc.org While this compound shares the vinyl-phosphorus core, its amino group would likely alter this reactivity. In studies with primary amines as nucleophiles, product inhibition was observed, suggesting the newly formed β-aminophosphonate product can bind to the catalyst and slow the reaction. rsc.org Therefore, the intramolecular amino group of this compound could potentially lead to different catalytic requirements or reaction kinetics compared to a simple vinylphosphonate.

Versus Vinylphosphonium Salts: Vinylphosphonium salts represent a different class of vinyl phosphorus compounds with distinct reactivity. These salts are precursors to phosphorus ylides. beilstein-journals.org The addition of a nucleophile to the β-carbon of a vinylphosphonium salt generates an ylide, which can then undergo an intramolecular Wittig reaction if a carbonyl group is present in the nucleophile's structure. beilstein-journals.org This pathway is a powerful method for synthesizing various carbo- and heterocyclic systems. beilstein-journals.org This contrasts sharply with the reactivity of this compound, where the phosphate group is a leaving group in biochemical reactions or an activation site for catalysis, rather than being part of an ylide-forming phosphonium center.

Versus Other α-Vinylic Amino Acid Analogs: The reactivity of this compound can be compared to that of other α-vinylic amino acids that act as enzyme inhibitors. For example, Z-2-amino-5-phosphono-3-pentenoic acid (Z-APPA), a natural product, is an inhibitor of PLP enzymes that process L-homoserine phosphate. nih.govunl.edu The mechanism of these vinylic inhibitors often involves enzymatic abstraction of the α-proton, which creates a highly reactive conjugated system that can then irreversibly modify the enzyme. nih.govunl.edu This highlights the biochemical potential of the aminovinyl moiety in this compound to act as a "vinylic trigger" in enzyme active sites. nih.gov

Versus Vinyl Aziridines in Reactions with Phosphorus Nucleophiles: The reactions of vinyl aziridines with phosphorus nucleophiles offer a compelling model for regiodivergent reactivity. The reaction outcome depends on the nature of the phosphorus species. acs.org When P-centered radicals are generated (from secondary phosphine (B1218219) oxides), they undergo an SN2′-type ring-opening to yield linear δ-amino alkylphosphorus products. acs.org Conversely, when phosphate anions are generated in situ (via aerobic oxidation of phosphonyl reactants), they perform a direct SN2 attack on the aziridine (B145994), leading to branched products. acs.org This divergent reactivity provides a framework for predicting how this compound might react under different conditions—either as a nucleophile itself or as a precursor to a radical species.

The table below provides a comparative summary of the reactivity of these compounds.

| Compound Class | Key Reactive Feature | Typical Reaction / Application |

| This compound | Phosphate group (H-bond acceptor/leaving group); Amino-vinyl moiety (nucleophile/vinylic trigger) | Substrate analog in phosphate transfer; Potential for H-bond mediated catalysis and enzyme inhibition. nih.govvulcanchem.com |

| Vinylphosphonates | Electrophilic vinyl group activated by the phosphonate | Organocatalyzed conjugate additions; Polymerization. rsc.orgmdpi.com |

| Vinylphosphonium Salts | Formation of phosphorus ylides upon nucleophilic addition | Intramolecular Wittig reactions for synthesis of heterocycles. beilstein-journals.org |

| α-Vinylic Amino Acids | Enzymatic α-proton abstraction to form a reactive conjugated system | Mechanism-based enzyme inhibition. nih.govunl.edu |

| Vinyl Aziridines | Strain-driven ring-opening by nucleophiles | Regiodivergent coupling with P-nucleophiles (SN2 vs. SN2′). acs.org |

| Table 2: Comparative Reactivity of Vinyl Phosphorus Compounds. |

Biochemical and Enzymatic Transformations

Enzymatic Interactions and Mechanisms of Action

The interaction of 2-amino-vinyl-phosphate and its related structures with enzymes is multifaceted, stemming from its identity as both a phosphate-containing molecule and a compound bearing a reactive vinyl group. These characteristics allow it to function as a substrate mimic, an inhibitor, and a probe for studying macromolecular interactions.

As a structural analogue of endogenous phosphorylated substrates, this compound has the potential to fit into the active sites of various enzymes that process phospho-substrates. Its similarity to key metabolic intermediates suggests a role as a competitive inhibitor or a tool for studying enzyme mechanisms.

Research into the inhibition of PEP-utilizing enzymes has involved the synthesis and evaluation of numerous PEP analogues. nih.govresearchgate.net Studies have shown that modifications to the core PEP structure can significantly impact binding and inhibition. For instance, the synthesis of analogues with alterations to the phosphate (B84403) and carboxylate groups has been explored. nih.govresearchgate.net However, it was found that the most potent inhibitors were those with substitutions on a vinyl proton, such as in (Z)-3-chloro-PEP. nih.gov While specific studies focusing on this compound as a pyruvate (B1213749) kinase inhibitor are not prominent in the literature, the principles derived from related analogues suggest it could interact with the PEP binding site. Among analogues with modified carboxylate groups, only those retaining a negative charge were found to inhibit pyruvate kinase. nih.gov

Inhibition of a critical glycolytic enzyme like pyruvate kinase directly modulates metabolic flux. biomolther.org By blocking the terminal step, such an inhibitor would cause an accumulation of upstream glycolytic intermediates, including fructose-1,6-bisphosphate, and a depletion of pyruvate and ATP derived from glycolysis. wikipedia.org This disruption highlights the importance of pyruvate kinase in cellular bioenergetics and its role as a target for metabolic regulation. wikipedia.orgbiomolther.org

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They can act reversibly or irreversibly, often by forming a chemical bond with the enzyme. wikipedia.org Vinylic compounds, including derivatives of this compound, are recognized as a class of potent enzyme inhibitors due to the reactivity of the carbon-carbon double bond.

The inhibitory action of such compounds can occur through several mechanisms:

Competitive Inhibition : As a structural analogue of phosphorylated substrates like PEP, this compound can compete for binding at the enzyme's active site, preventing the natural substrate from binding. This type of inhibition is typically reversible. Studies with various PEP analogues demonstrate this principle for enzymes like pyruvate kinase and enolase. nih.govresearchgate.netsemanticscholar.org

Mechanism-Based Irreversible Inhibition : This form of inhibition, also known as suicide inhibition, occurs when the enzyme itself converts the inhibitor into a reactive form within the active site. wikipedia.org The electrophilic vinyl group can function as a Michael acceptor. A nucleophilic amino acid residue (such as cysteine or lysine) in the enzyme's active site can attack the vinyl group, leading to the formation of a stable, covalent adduct that permanently inactivates the enzyme. uco.es This mechanism has been observed with other vinyl-containing inhibitors, such as vinylglycine, which irreversibly inactivates certain pyridoxal (B1214274) phosphate (PLP)-dependent enzymes. nih.govacs.org Similarly, 4-vinyl analogues of pyridoxal act as potent inhibitors of pyridoxal kinase. nih.govacs.org

The dual features of a phosphate group for active site recognition and a reactive vinyl group for covalent modification make vinyl phosphate derivatives effective and versatile enzyme inhibitors.

The interaction between proteins and nucleic acids is fundamental to most genetic processes, and these interactions are often mediated by electrostatic forces. The negatively charged phosphate backbone of DNA and RNA plays a crucial role, forming ionic interactions or salt bridges with positively charged amino acid side chains (like lysine (B10760008) and arginine) on the protein surface. wikipedia.org

Chemical modifications of nucleic acids, including the introduction of vinyl phosphate derivatives, serve as powerful tools to probe and enhance these interactions. A notable example is the modification of small interfering RNAs (siRNAs) with a 5'-(E)-vinylphosphonate (5'-E-VP). This modification replaces the natural 5'-phosphate and acts as a metabolically stable phosphate mimic. The vinylphosphonate (B8674324) group is critical because the 5'-phosphate of the siRNA guide strand is essential for its anchoring within the Mid-domain of the Argonaute 2 (Ago2) protein, a key component of the RNA-induced silencing complex (RISC).

Structural and biochemical studies have revealed that the human Ago2 protein can effectively accommodate this vinylphosphonate modification. The interaction not only preserves but can enhance the binding affinity and subsequent gene-silencing activity. This demonstrates a direct and functional interaction between a vinyl phosphate derivative and a protein's nucleic acid-binding pocket.

| Parameter | Description of Finding | Significance | Reference |

|---|---|---|---|

| Modification | The 5'-phosphate of the siRNA guide strand is replaced with a 5'-(E)-vinylphosphonate (5'-E-VP) group. | Creates a metabolically stable analogue of the natural phosphate, resistant to cellular phosphatases. | nih.gov |

| Protein Binding | The hAgo2 protein accommodates the 5'-E-VP modification within its 5'-phosphate binding pocket with only slight alterations. | Demonstrates that the active site is flexible enough to bind the phosphate mimic effectively. | nih.gov |

| Binding Affinity | The 5'-E-VP modification can enhance the binding of the siRNA guide strand to the hAgo2 protein. | Tighter binding can lead to more efficient incorporation into the RISC complex. | nih.gov |

| Biological Activity | The enhanced binding translates to augmented gene silencing activity (RNA interference). | Highlights the therapeutic potential of using such modifications to improve the efficacy of siRNA-based drugs. | nih.gov |

The successful use of 5'-(E)-vinylphosphonate (5'-E-VP) modified siRNAs provides a clear example of the enzymatic incorporation, or at least functional acceptance, of a vinyl-modified nucleotide by a core cellular machinery component. The Ago2 protein must load the guide strand of the siRNA to form a functional RISC. The lack of a 5'-phosphate severely hinders this incorporation process.

The 5'-E-VP moiety effectively mimics the essential properties of the natural phosphate, allowing the Ago2 enzyme to recognize and incorporate the modified guide strand. This "enzymatic incorporation" is crucial for the biological activity of the siRNA. The stability of the vinylphosphonate against degradation by phosphatases means that the modified siRNA persists longer in its active, 5'-phosphorylated-like state, leading to more efficient and sustained gene silencing. This demonstrates that an enzyme can utilize a vinyl-modified nucleotide analogue to assemble a functional ribonucleoprotein complex.

Role as Enzyme Substrate Analogues

Enzymatic Cleavage of Carbon-Phosphorus Bonds

The carbon-phosphorus (C-P) bond, characteristic of phosphonates, is exceptionally stable and resistant to chemical hydrolysis, photolysis, and enzymatic degradation by common phosphatases. Despite this stability, numerous bacteria have evolved specialized enzymatic pathways to cleave the C-P bond, allowing them to utilize organophosphonates as a source of phosphorus for growth. There are three primary enzymatic systems known to break C-P bonds.

One of the most studied systems is the C-P lyase pathway. This is a multi-protein enzyme complex that catalyzes the cleavage of the C-P bond to yield a hydrocarbon and inorganic phosphate. The C-P lyase pathway exhibits remarkably broad substrate specificity. Studies on bacterial strains, such as Agrobacterium radiobacter, have shown that this pathway can process a wide range of phosphonates, including alkylphosphonates and even vinylphosphonic acid. When vinylphosphonic acid is processed by the C-P lyase of A. radiobacter, the products are ethylene (B1197577) and inorganic phosphate.

Other enzymatic pathways include:

Phosphonatases (Phosphonate Hydrolases) : These enzymes typically act on substrates that have an electron-withdrawing carbonyl group beta to the phosphonate (B1237965), which facilitates the heterolytic cleavage of the C-P bond.

Oxidative Cleavage Pathway : A more recently discovered pathway involves a two-enzyme system (PhnY and PhnZ) that uses an oxidative mechanism. The first enzyme hydroxylates the carbon of the C-P bond, and the second enzyme cleaves the bond in the resulting intermediate.

| Enzymatic System | General Mechanism | Key Features | Example Substrates | Reference |

|---|---|---|---|---|

| C-P Lyase Complex | Reductive cleavage of the C-P bond. | Multi-enzyme complex with broad substrate specificity. Does not require an activated carbon atom. | Alkylphosphonates, Phenylphosphonic acid, Glyphosate, Vinylphosphonic acid | rsc.org |

| Phosphonatases | Hydrolytic cleavage of the C-P bond. | Typically requires a β-carbonyl group to activate the C-P bond for cleavage. | Phosphonoacetaldehyde (B103672), Phosphonopyruvate, Phosphonoacetate | |

| Oxidative Pathway (e.g., PhnY/PhnZ) | Oxidative cleavage involving hydroxylation. | A two-step process where the carbon is first hydroxylated, followed by C-P bond cleavage. | 2-Aminoethylphosphonate (2-AEP) | semanticscholar.org |

Mechanisms by PhnY and PhnZ Enzymes on Organophosphonates

A novel oxidative pathway for the enzymatic cleavage of the carbon-phosphorus (C-P) bond in organophosphonates is carried out by the sequential actions of two enzymes: PhnY and PhnZ. nih.govhawaii.edu This two-step process is crucial for the degradation of compounds like 2-aminoethylphosphonic acid, a prevalent organophosphonate in the environment. hawaii.edu

The first step is catalyzed by PhnY, which is an α-ketoglutarate/Fe(II)-dependent dioxygenase. nih.govhawaii.edu PhnY hydroxylates the α-carbon of 2-aminoethylphosphonic acid, yielding 2-amino-1-hydroxyethylphosphonic acid as an intermediate. nih.govhawaii.edu

The subsequent step involves PhnZ, a Fe(II)-dependent enzyme belonging to the histidine-aspartate motif hydrolase family. nih.govhawaii.edu PhnZ takes the 2-amino-1-hydroxyethylphosphonic acid produced by PhnY and catalyzes the oxidative cleavage of the C-P bond. nih.govhawaii.edupnas.org This reaction results in the formation of inorganic phosphate and glycine. nih.govhawaii.edu The PhnZ-catalyzed reaction represents a new mechanism for the metabolic cleavage of a C-P bond. nih.govhawaii.edu Structural studies of PhnZ in complex with its substrate, (R)-2-amino-1-hydroxyethylphosphonate, have provided insights into the di-iron oxygenase mechanism and the stereospecificity of the enzyme. pnas.org

Pyridoxal Phosphate (PLP)-Dependent Enzyme Mechanisms involving Vinyl Amino Acids

Pyridoxal phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme that participates in a wide array of enzymatic reactions involving amino acids, including those with vinyl groups. libretexts.orgwikipedia.org The reactivity of PLP is centered on its ability to form a Schiff base with the amino group of a substrate, which then acts as an "electron sink" to stabilize carbanionic intermediates. libretexts.orgosti.gov

α-Deprotonation and Quinonoid Intermediate Formation

A common and crucial step in many PLP-dependent enzyme mechanisms is the formation of a quinonoid intermediate. wikipedia.orgosti.govnih.gov The process begins with a transimination reaction, where the amino acid substrate displaces a lysine residue of the enzyme that is initially bound to PLP, forming an external aldimine. libretexts.orgwikipedia.org

Following the formation of the external aldimine, a basic residue in the enzyme's active site abstracts a proton from the α-carbon of the amino acid substrate. libretexts.orgacs.org This α-deprotonation event results in the formation of a resonance-stabilized carbanion. acs.org The negative charge of this carbanion is delocalized into the conjugated system of the PLP cofactor, creating a species known as the quinonoid intermediate. osti.govacs.org The stability of this intermediate is a key factor that allows for the subsequent diverse catalytic transformations. osti.gov The formation of the quinonoid intermediate is a critical step in reactions such as transamination, racemization, and β-elimination. nih.govjmb.or.kr

β-Elimination and γ-Elimination Pathways

PLP-dependent enzymes are capable of catalyzing both β-elimination and γ-elimination reactions, often involving amino acids with vinyl groups or their precursors. libretexts.orgacs.org

In a β-elimination reaction, the PLP cofactor assists in stabilizing the carbanion intermediate of an E1cb (Elimination Unimolecular conjugate Base) mechanism. libretexts.org After the initial α-deprotonation to form the quinonoid intermediate, a leaving group at the β-position of the amino acid is eliminated. acs.org This results in the formation of a double bond between the α and β carbons. libretexts.org

γ-Elimination reactions demonstrate the extensive electron sink capability of PLP, allowing for catalysis at the γ-carbon of an amino acid side chain. libretexts.orgacs.org The mechanism is initiated by the familiar α-proton abstraction by an enzymatic base, with the resulting electron density being stabilized by the PLP cofactor. libretexts.org This is followed by deprotonation at the β-carbon, leading to the formation of a Cα-Cβ double bond and subsequent elimination of a leaving group from the γ-position. acs.org This pathway is utilized in the biosynthesis of various nonproteinogenic amino acids. acs.org

Transimination Reactions in PLP-Dependent Enzymes

The transimination reaction is a fundamental and almost universal initial step in the catalytic cycle of PLP-dependent enzymes. libretexts.orgacs.org This process involves the conversion of an "internal aldimine" to an "external aldimine". libretexts.orgacs.org

Initially, the aldehyde group of PLP is covalently linked to the ε-amino group of a lysine residue in the enzyme's active site, forming the internal aldimine. libretexts.orgwikipedia.org When the amino acid substrate enters the active site, its α-amino group displaces the enzyme's lysine residue from the PLP cofactor. libretexts.orgwikipedia.org This exchange occurs through a geminal diamine intermediate and results in the formation of the external aldimine, where the PLP is now covalently bound to the substrate. acs.orgbeilstein-institut.de This transimination step is essential for positioning the substrate correctly within the active site for the subsequent catalytic steps. beilstein-institut.de

Occurrence and Biosynthetic Pathways of Related Naturally Occurring Phosphonates

Z-2-Amino-5-phosphono-3-pentenoic Acid (APPA) in Peptides

(Z)-2-Amino-5-phosphono-3-pentenoic acid (APPA) is a non-proteinogenic amino acid that is a key component of a class of antifungal phosphonate oligopeptides known as rhizocticins. ijoer.comresearchgate.netnih.gov These peptides are produced by the bacterium Bacillus subtilis. ijoer.comresearchgate.net Rhizocticins are typically di- or tripeptides with a variable N-terminal amino acid, followed by arginine, and terminating with APPA. ijoer.comnih.gov

The biological activity of rhizocticins stems from the release of APPA within the target fungal cell. ijoer.comnih.gov After being transported into the cell, the peptide is cleaved by host peptidases, liberating APPA. ijoer.comnih.gov APPA then acts as an inhibitor of threonine synthase, a PLP-dependent enzyme, thereby disrupting the biosynthesis of threonine and other related metabolic pathways, which ultimately inhibits fungal growth. ijoer.comnih.gov

The biosynthetic pathway for rhizocticins has been identified and involves a gene cluster (rhi). researchgate.netnih.gov A key step in the biosynthesis of the APPA moiety is an aldol (B89426) reaction catalyzed by the aldolase (B8822740) homolog RhiG, which involves the condensation of phosphonoacetaldehyde and oxaloacetate. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of 2-Amino-vinyl-phosphate

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These ab initio or semi-empirical calculations solve or approximate the Schrödinger equation to determine the electronic energy and wavefunction of the molecule.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive.

For this compound, a computational study would calculate the energies of these frontier orbitals. The results would be presented in a table, typically showing the energy values in electron volts (eV).

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound (Note: The following table is for illustrative purposes only, as specific published data for this compound is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. MO analysis provides a detailed picture of the bonding, anti-bonding, and non-bonding interactions.

Prediction of Chemical Reactivity Indices

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters are calculated using the energies of the HOMO and LUMO. While no specific published data for this compound is available, a computational study would produce values similar to those in the illustrative table below.

Table 2: Hypothetical Chemical Reactivity Indices for this compound (Note: The following table is for illustrative purposes only, as specific published data for this compound is not available.)

| Reactivity Index | Definition | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Global Softness (S) | 1 / (2η) | Value |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay in quantum chemistry and condensed matter physics. Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental quantity, which simplifies calculations while often providing high accuracy.

Geometry Optimization and Conformational Analysis

A primary application of DFT is to find the most stable three-dimensional structure of a molecule, known as its equilibrium geometry. The geometry optimization process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy.

For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. This involves exploring the potential energy surface to identify different stable conformers (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. The most stable conformer, the global minimum, represents the most likely structure of the molecule under given conditions. This analysis is vital for understanding how the molecule might interact with other molecules, such as biological receptors.

Vibrational Spectra Prediction (FT-IR, FT-Raman)

Once the optimized geometry of this compound is determined, DFT calculations can predict its vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. The calculated frequencies and their intensities can be used to simulate the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra.

These predicted spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated spectrum with an experimental one, researchers can confirm the structure of the synthesized compound and assign specific vibrational modes to the observed spectral bands. For this compound, this would allow for the identification of characteristic vibrations of the N-H bonds in the amino group, the C=C bond in the vinyl group, and the P-O and P=O bonds in the phosphate (B84403) group.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Note: The following table is for illustrative purposes only, as specific published data for this compound is not available.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H Stretch | Amino | Value |

| C=C Stretch | Vinyl | Value |

| P=O Stretch | Phosphate | Value |

| P-O Stretch | Phosphate | Value |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. taylorandfrancis.comuni-muenchen.de This analysis is crucial for understanding intramolecular and intermolecular interactions, charge distribution, and the delocalization of electron density, which are key to a molecule's stability and reactivity. taylorandfrancis.comresearchgate.net

For this compound, NBO analysis would elucidate the key electronic interactions that define its structure and chemical behavior. The primary focus would be on hyperconjugative interactions, which involve the donation of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. taylorandfrancis.com The stabilization energy, E(2), associated with these interactions quantifies their importance. taylorandfrancis.comresearchgate.net

Key NBO interactions expected in this compound would involve:

Donation from Nitrogen Lone Pair: The lone pair on the nitrogen atom (LP(N)) can donate electron density to the antibonding orbitals of adjacent bonds, such as the π(C=C) orbital of the vinyl group and σ(P-O) orbitals. This delocalization stabilizes the molecule and influences the geometry and reactivity of the amino group.

Donation from Oxygen Lone Pairs: The lone pairs on the oxygen atoms of the phosphate group (LP(O)) are significant electron donors. They can engage in hyperconjugative interactions with the antibonding σ(P-O) orbitals within the phosphate moiety, as well as potentially with the vinyl group's π system.

These interactions are critical for understanding the molecule's conformational preferences and the electronic effects of the substituent groups.

Table 1: Hypothetical Key NBO Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |

| LP (1) N | π* (C=C) | High | n → π* conjugation; Indicates delocalization of nitrogen lone pair into the vinyl system, affecting nucleophilicity. |

| LP (2) O (P=O) | σ* (P-O) | Moderate | n → σ* hyperconjugation; Stabilizes the phosphate group through internal electron delocalization. |

| π (C=C) | σ* (C-N) | Low | π → σ* hyperconjugation; Contributes to the stability of the bond between the vinyl and amino groups. |

| LP (1) N | σ* (P-O) | Moderate | n → σ* interaction; Potential for intramolecular hydrogen bonding or charge transfer between the amino and phosphate groups. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color-coded scheme on a constant electron density surface. uni-muenchen.dewolfram.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are typically associated with lone pairs of electronegative atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow Regions: Represent areas with near-zero or neutral potential. wolfram.comresearchgate.net

For this compound, an MEP map would reveal distinct reactive sites. The most negative potential (red) would be concentrated around the oxygen atoms of the phosphate group, highlighting their role as primary sites for interaction with electrophiles, such as metal ions or protons. The nitrogen atom of the amino group would also exhibit a region of negative potential, indicating its nucleophilic character. researchgate.net Conversely, the hydrogen atoms of the amino group and the hydroxyl group on the phosphate would be characterized by positive potential (blue), marking them as potential hydrogen bond donors. researchgate.net This visual representation of charge distribution is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. uni-muenchen.demdpi.com

Computational Mechanistic Studies

Exploration of Reaction Pathways and Transition States

Computational chemistry is instrumental in exploring the detailed mechanisms of chemical reactions by mapping their potential energy surfaces. acs.org For this compound, this involves using methods like Density Functional Theory (DFT) to calculate the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netnih.gov

A key reaction involving this molecule would be phosphoryl transfer, a fundamental process in biochemistry. nih.gov Computational studies can model this reaction by:

Identifying Stationary Points: Locating the geometric structures of all stable intermediates and transition states along a proposed reaction coordinate.

Calculating Activation Energies: Determining the energy barrier (activation energy) for each elementary step, which dictates the reaction rate. The transition state is a first-order saddle point on the potential energy surface, confirmed by having exactly one imaginary vibrational frequency. acs.org

Analyzing Transition State Structures: Examining the geometry of the transition state provides insights into the bond-forming and bond-breaking processes. For a phosphoryl transfer, this would likely involve a pentacoordinate phosphorus center. nih.gov

By comparing the energy profiles of different possible pathways, researchers can determine the most favorable reaction mechanism. researchgate.netnih.gov For instance, computational models could distinguish between a stepwise mechanism (involving a stable intermediate) and a concerted mechanism (where bonds are broken and formed in a single step).

Modeling of Catalytic Mechanisms (e.g., Phosphate-Catalysis)

The phosphate moiety in this compound can itself participate in catalysis, acting as a general acid or base. Computational modeling is essential for understanding how this group facilitates reactions. Chiral phosphoric acids, for example, are powerful catalysts in asymmetric synthesis, and their mechanisms have been extensively studied computationally. researchgate.netescholarship.org

In the context of phosphate-catalysis involving this compound, computational models can:

Elucidate the Catalyst's Role: Determine whether the phosphate group acts as a proton donor (Brønsted acid) to activate an electrophile or a proton acceptor (Brønsted base) to enhance a nucleophile's reactivity. nih.gov

Model Bifunctional Catalysis: Investigate scenarios where the phosphate group and another functional group (like the amino group) work in concert. For example, the phosphate could activate a substrate via hydrogen bonding while the amino group performs a nucleophilic attack. bakerlab.org

Analyze Non-Covalent Interactions: Quantify the crucial hydrogen bonds, electrostatic interactions, and van der Waals forces between the catalyst and the substrate in the transition state. These interactions are often responsible for stabilizing the transition state, lowering the activation energy, and, in chiral systems, controlling stereoselectivity. researchgate.net

Computational Multiscale Modeling

Many chemical processes involving this compound, especially in biological contexts, occur in complex environments that are too large to be treated entirely by high-level quantum mechanics (QM). Computational multiscale modeling addresses this challenge by combining different levels of theory to describe different parts of the system. msstate.eduethz.ch

A common approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.gov In a QM/MM simulation of a reaction involving this compound, the system would be partitioned as follows:

QM Region: The chemically active center, including this compound and the reacting parts of a substrate, would be treated with a high-accuracy QM method (like DFT). This allows for the explicit description of bond breaking and formation. msstate.edu

MM Region: The surrounding environment, such as the solvent (water) or the protein scaffold of an enzyme, would be described using a classical Molecular Mechanics (MM) force field. This approach is computationally less demanding and effectively captures the structural and electrostatic influence of the environment on the reaction. arxiv.org

This multiscale strategy enables the study of enzymatic reactions nih.govelifesciences.org or reactions in solution with a balance of accuracy and computational feasibility, providing insights that would be unattainable with either method alone. researchgate.net

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. researchgate.net Computational methods have become a cornerstone of modern SAR analysis, enabling the rapid screening of virtual libraries and the rational design of new compounds with improved properties. scielo.brmdpi.com

For this compound and its analogues, a computational SAR study would typically involve the following steps:

Generation of a Compound Library: Creating a virtual library of derivatives by systematically modifying the core structure of this compound (e.g., by changing substituents on the vinyl or amino groups).

Descriptor Calculation: For each molecule in the library, calculating a set of molecular descriptors that quantify its physicochemical and structural properties. These can include electronic properties (from QM calculations), steric properties (molecular shape), and hydrophobic properties (logP).

Modeling of Molecule-Target Interactions: If a biological target (like an enzyme) is known, molecular docking simulations can be used to predict the binding pose and estimate the binding affinity of each compound in the target's active site. mdpi.com The binding energy serves as a key descriptor.

Development of the SAR Model: Using statistical methods or machine learning algorithms to build a mathematical model that correlates the calculated descriptors with experimentally observed activity (e.g., inhibition constant, IC50).

Prediction and Design: Employing the validated SAR model to predict the activity of new, untested compounds and to guide the design of molecules with enhanced potency. acs.org

Table 2: Steps in a Computational SAR Study for this compound Analogues

| Step | Description | Computational Tools Used | Output |

| 1. Library Design | Creation of a virtual set of molecules based on the this compound scaffold. | Cheminformatics toolkits | A set of 3D molecular structures. |

| 2. Conformer Generation & Optimization | Finding the low-energy 3D conformation for each molecule. | Molecular mechanics, semi-empirical or DFT methods | Optimized molecular geometries. |

| 3. Descriptor Calculation | Quantifying electronic, steric, and hydrophobic properties. | QM software (e.g., Gaussian), cheminformatics software | A table of numerical descriptors for each molecule. |

| 4. Molecular Docking (optional) | Predicting the binding mode and affinity to a biological target. | Docking software (e.g., AutoDock, Glide) | Binding scores, interaction patterns. |

| 5. Model Building | Correlating descriptors with known activity using statistical methods. | QSAR software, statistical packages (e.g., R) | A predictive mathematical equation (the SAR model). |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Amino-vinyl-phosphate. It provides granular insights into the atomic arrangement and electronic environment of the molecule. researchgate.net

Proton (¹H NMR) and Carbon (¹³C NMR) for Structural Assignments

¹H NMR and ¹³C NMR are fundamental for assigning the hydrogen and carbon framework of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons and the amine protons. The chemical shifts (δ) of the vinyl protons are influenced by their position relative to the amino and phosphate (B84403) groups. The coupling constants (J-values) between the vinyl protons are diagnostic of their stereochemical relationship (cis or trans). libretexts.org For instance, a larger coupling constant is typically observed for trans-vinylic protons (¹¹⁻¹⁸ Hz) compared to cis-vinylic protons (⁶⁻¹⁵ Hz). libretexts.org The amine (NH₂) protons may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The two vinyl carbons will have characteristic chemical shifts in the alkene region of the spectrum. organicchemistrydata.org The carbon atom attached to the oxygen of the phosphate group will be deshielded and appear at a higher chemical shift compared to the carbon atom bonded to the nitrogen of the amino group. The specific chemical shifts are sensitive to the electronic effects of the substituents. organicchemistrydata.org

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | Vinyl protons: ~5.0 - 7.5 ppm | Coupling constants reveal cis/trans stereochemistry. |

| Amine protons: Variable | Often a broad signal, position is solvent-dependent. | |

| ¹³C | C-O (vinyl): ~140 - 160 ppm | Deshielded due to the electronegative oxygen. |

| C-N (vinyl): ~90 - 110 ppm | Shielded relative to the C-O carbon. |

Phosphorus (³¹P NMR) for Monitoring Reactions and Product Identification

³¹P NMR spectroscopy is an exceptionally powerful and direct tool for studying phosphorus-containing compounds like this compound. researchgate.netnih.gov Given that ³¹P is a 100% naturally abundant spin-½ nucleus, it provides strong, sharp signals, making it highly suitable for both qualitative and quantitative analysis. researchgate.net

In the context of this compound, ³¹P NMR is invaluable for:

Reaction Monitoring: The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. researchgate.netmagritek.com This allows researchers to monitor the progress of reactions involving the formation or transformation of the phosphate group in real-time. For example, during the synthesis of this compound, the disappearance of the starting phosphorus reagent's signal and the appearance of a new signal corresponding to the product can be tracked to determine reaction completion. magritek.com

Product Identification: The chemical shift of the phosphorus atom in this compound provides a unique fingerprint for its identification. magritek.com The value of the chemical shift can confirm the formation of the desired phosphate ester linkage. nih.gov The range of chemical shifts for organophosphorus compounds is broad, which minimizes signal overlap and simplifies spectral interpretation. nih.gov

| ³¹P NMR Application | Significance for this compound |

| Reaction Monitoring | Allows for real-time tracking of synthesis and conversion reactions. magritek.commagritek.com |

| Product Confirmation | The characteristic chemical shift confirms the presence of the phosphate moiety. |

| Purity Assessment | The presence of other phosphorus-containing impurities can be readily detected. |

Mechanistic Insights from NMR Chemical Shifts and Coupling Constants

Beyond simple structural confirmation, detailed analysis of NMR parameters offers profound mechanistic insights.

Chemical Shifts: Subtle changes in the ¹H and ¹³C chemical shifts of the vinyl group can provide information about the electronic distribution within the molecule and how it is perturbed by interactions or reactions. researchgate.net For example, protonation of the amino group would lead to a downfield shift of the adjacent vinyl proton signal.

Coupling Constants: The magnitude of the coupling constants, particularly the three-bond coupling between phosphorus and the vinyl protons (³J(P,H)), can provide conformational information about the P-O-C-H dihedral angle, as described by the Karplus relationship. libretexts.orgubc.ca This is crucial for understanding the preferred three-dimensional structure of the molecule in solution. Furthermore, two-bond couplings (²J(P,H)) can also be observed and provide additional structural constraints. organicchemistrydata.org Analysis of these coupling constants can help to elucidate the mechanism of enzymatic or chemical reactions involving this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. iik.ac.id For a compound like this compound, which may require derivatization to increase its volatility, GC-MS can be used to:

Assess Purity: The gas chromatogram will show the separation of different components in a sample. A pure sample of derivatized this compound will ideally exhibit a single peak, while the presence of other peaks would indicate impurities.